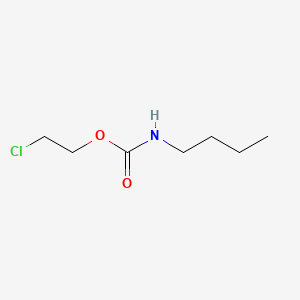
Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt is a chemical compound with the molecular formula C3H18N3O9P3. It is a derivative of phosphonic acid and is known for its chelating properties. This compound is commonly used in various industrial and scientific applications due to its ability to bind metal ions and inhibit scale formation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt can be synthesized through a Mannich-type reaction involving ammonia, formaldehyde, and phosphorous acid. The reaction typically proceeds under acidic conditions, and the product is isolated through crystallization or precipitation methods .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of reactants in a controlled environment to ensure consistent quality and yield. The reaction is carried out in large reactors, and the product is purified through filtration and drying processes .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form lower oxidation state phosphorous compounds.
Substitution: The compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions typically occur in the presence of strong acids or bases to facilitate the substitution process.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Lower oxidation state phosphorous compounds.
Substitution: Various substituted phosphonic acid compounds.
Aplicaciones Científicas De Investigación
Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in analytical chemistry.
Biology: Employed in studies involving metal ion transport and enzyme inhibition.
Medicine: Investigated for its potential use in treating conditions related to metal ion imbalances.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to chelate metal ions. By binding to metal ions, it prevents the formation of insoluble metal salts, thereby inhibiting scale formation and corrosion. The molecular targets include metal ions such as calcium, magnesium, and iron, which are commonly found in industrial water systems .
Comparación Con Compuestos Similares
Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt is unique due to its high chelating efficiency and stability under various conditions. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent but with different binding properties.
Diethylenetriaminepenta(methylenephosphonic acid): Similar in structure but with additional phosphonic acid groups, providing different chelating characteristics.
Nitrilotriacetic acid (NTA): Structurally related but with different metal binding affinities.
These compounds are used in similar applications but differ in their specific binding properties and stability under different conditions.
Propiedades
Número CAS |
72333-13-2 |
|---|---|
Fórmula molecular |
C3H21N4O9P3 |
Peso molecular |
350.14 g/mol |
Nombre IUPAC |
triazanium;hydroxy-[[phosphonatomethyl(phosphonomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C3H12NO9P3.3H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);3*1H3 |
Clave InChI |
XOEJKAZUCCZDKW-UHFFFAOYSA-N |
SMILES canónico |
C(N(CP(=O)(O)[O-])CP(=O)([O-])[O-])P(=O)(O)O.[NH4+].[NH4+].[NH4+] |
Números CAS relacionados |
6419-19-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
![(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
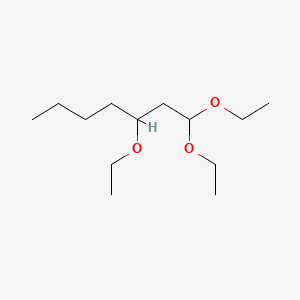

![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
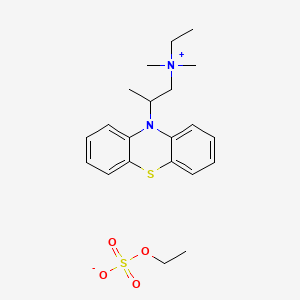
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
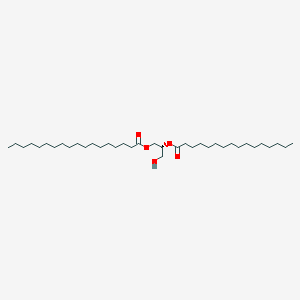
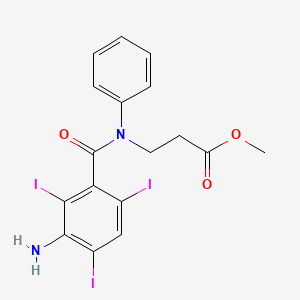

![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
